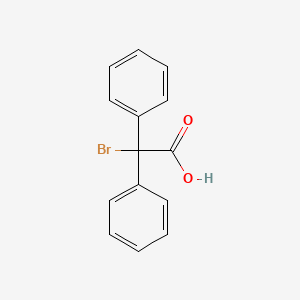
2-Bromo-2,2-diphenylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-2,2-diphenylacetic acid is an organic compound with the molecular formula C14H11BrO2. It is a derivative of diphenylacetic acid, where one of the hydrogen atoms on the alpha carbon is replaced by a bromine atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Bromo-2,2-diphenylacetic acid can be synthesized through several methods. One common approach involves the bromination of diphenylacetic acid. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction proceeds under mild conditions, often at room temperature, and yields the desired product with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, the use of alternative brominating agents, such as N-bromosuccinimide (NBS), can enhance the efficiency and selectivity of the bromination process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-2,2-diphenylacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to 2,2-diphenylacetic acid using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of this compound can yield various products depending on the oxidizing agent used.
Common Reagents and Conditions
Bromination: Bromine (Br2) in carbon tetrachloride (CCl4) or chloroform (CHCl3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 2,2-Diphenylacetic acid.
Oxidation: Carboxylic acids and other oxidized products.
Applications De Recherche Scientifique
2-Bromo-2,2-diphenylacetic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of pharmaceutical agents, particularly those targeting specific biological pathways.
Materials Science: It is used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 2-bromo-2,2-diphenylacetic acid involves its interaction with specific molecular targets. The bromine atom on the alpha carbon makes the compound highly reactive, allowing it to participate in various chemical reactions. In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to specific physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Diphenylacetic Acid: The parent compound without the bromine atom.
2-Bromo-2-phenylacetic Acid: A similar compound with one phenyl group instead of two.
Benzilic Acid: Another related compound with different structural features and reactivity.
Uniqueness
2-Bromo-2,2-diphenylacetic acid is unique due to the presence of the bromine atom, which significantly enhances its reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and form diverse derivatives sets it apart from similar compounds .
Propriétés
Numéro CAS |
7494-95-3 |
|---|---|
Formule moléculaire |
C14H11BrO2 |
Poids moléculaire |
291.14 g/mol |
Nom IUPAC |
2-bromo-2,2-diphenylacetic acid |
InChI |
InChI=1S/C14H11BrO2/c15-14(13(16)17,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H,16,17) |
Clé InChI |
YSRJRZPENUVSNC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


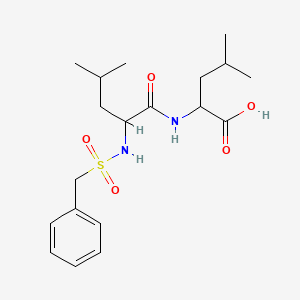
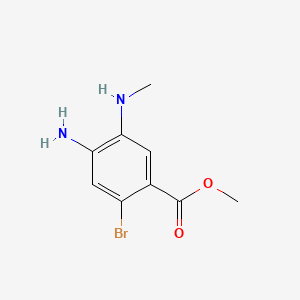
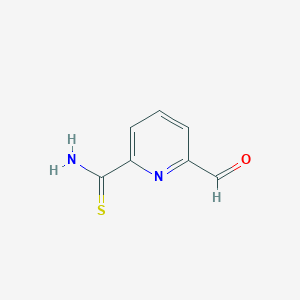
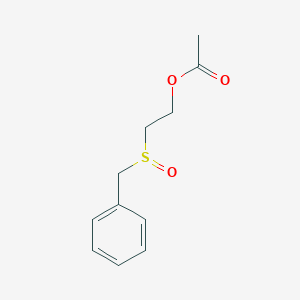
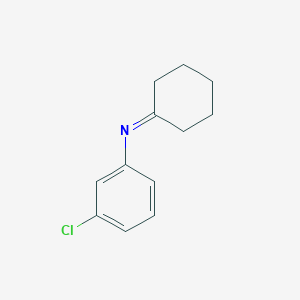

![7-(4-Methoxyphenyl)-1-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B14008118.png)


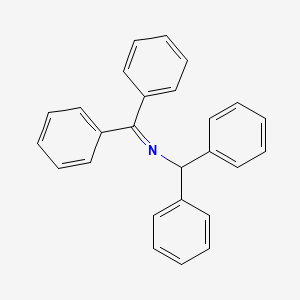
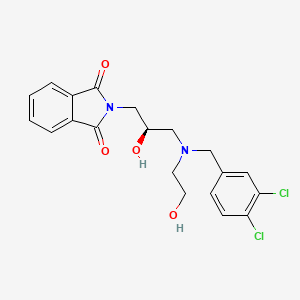
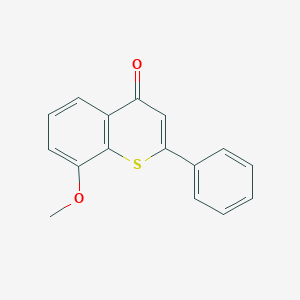
![1,2,3,4,5,6-Hexakis[(3-methylphenyl)methylsulfanylmethyl]benzene](/img/structure/B14008161.png)

